molecular formula C7H4F3NO3S B6312294 4-Nitro-2-(trifluoromethylthio)phenol CAS No. 1357626-04-0

4-Nitro-2-(trifluoromethylthio)phenol

Cat. No. B6312294
CAS RN: 1357626-04-0
M. Wt: 239.17 g/mol
InChI Key: XGVQVYWZFNICQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(trifluoromethylthio)phenol, also known as 4-NTP, is an aromatic nitro compound that is used in various scientific research applications. It is a yellow, crystalline solid that is soluble in most organic solvents. 4-NTP has many properties that make it useful in scientific research, including its low toxicity, stability, and solubility.

Scientific Research Applications

4-Nitro-2-(trifluoromethylthio)phenol is used in many scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a reagent in organic synthesis for the preparation of a wide range of compounds, such as amides, esters, and sulfonamides. 4-Nitro-2-(trifluoromethylthio)phenol is also used in drug discovery as a starting material for the synthesis of biologically active compounds. In biochemistry, 4-Nitro-2-(trifluoromethylthio)phenol is used as a probe for the study of enzymes and proteins.

Mechanism of Action

4-Nitro-2-(trifluoromethylthio)phenol is a reactive compound that is capable of forming covalent bonds with proteins and enzymes, which can affect their function. The nitro group of 4-Nitro-2-(trifluoromethylthio)phenol is highly reactive, and it can react with the nucleophilic amino acid residues of proteins and enzymes. This reaction leads to a covalent bond formation between 4-Nitro-2-(trifluoromethylthio)phenol and the protein or enzyme, resulting in the modification of the protein or enzyme’s structure and function.
Biochemical and Physiological Effects
4-Nitro-2-(trifluoromethylthio)phenol has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. 4-Nitro-2-(trifluoromethylthio)phenol has also been shown to inhibit the activity of several proteins, including caspase-3 and glycogen synthase kinase-3. In addition, 4-Nitro-2-(trifluoromethylthio)phenol has been shown to modulate the expression of various genes, including those involved in inflammation.

Advantages and Limitations for Lab Experiments

4-Nitro-2-(trifluoromethylthio)phenol has several advantages that make it useful in laboratory experiments. It is a stable compound and can be stored for long periods of time without degradation. It is also non-toxic, making it safe to handle and use in experiments. Furthermore, 4-Nitro-2-(trifluoromethylthio)phenol is soluble in most organic solvents, allowing for easy manipulation and handling.
However, there are some limitations of 4-Nitro-2-(trifluoromethylthio)phenol that should be taken into consideration. 4-Nitro-2-(trifluoromethylthio)phenol is a reactive compound and can react with proteins and enzymes, leading to the modification of their structure and function. This can result in unexpected and unpredictable results in experiments. In addition, 4-Nitro-2-(trifluoromethylthio)phenol is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The use of 4-Nitro-2-(trifluoromethylthio)phenol in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the use of 4-Nitro-2-(trifluoromethylthio)phenol to study the structure and function of proteins and enzymes. 4-Nitro-2-(trifluoromethylthio)phenol can be used to selectively modify proteins and enzymes and to study the effects of these modifications on their structure and function. Another potential direction is the use of 4-Nitro-2-(trifluoromethylthio)phenol to study the regulation of gene expression. 4-Nitro-2-(trifluoromethylthio)phenol can be used to modulate the expression of various genes, which can be used to study the mechanisms of gene regulation. Finally, 4-Nitro-2-(trifluoromethylthio)phenol can be used to study the effects of drugs on biochemical processes. By selectively modifying proteins and enzymes with 4-Nitro-2-(trifluoromethylthio)phenol, researchers can study the effects of drugs on these processes.

Synthesis Methods

4-Nitro-2-(trifluoromethylthio)phenol is synthesized by the reaction of 4-nitrophenol with trifluoromethylthiol in aqueous solution. The reaction is carried out at a temperature of 80-90°C and a pH of 7-9. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is isolated and purified by recrystallization.

properties

IUPAC Name

4-nitro-2-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3S/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVQVYWZFNICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(trifluoromethylthio)phenol

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